Physicochemical Differentiation: LogP and TPSA of 6,7-Dimethyl vs. 2,4-Dimethyl and Unsubstituted Benzofuranones
The 6,7-dimethyl substitution pattern confers a unique physicochemical profile that directly influences its behavior in biological systems. Compared to the 2,4-dimethyl analog (CAS 54365-76-3) and the unsubstituted benzofuran-3(2H)-one, 3(2H)-benzofuranone, 6,7-dimethyl- exhibits a specific LogP value of 1.8785 and a Topological Polar Surface Area (TPSA) of 26.3 Ų [1]. This LogP value indicates a balance of lipophilicity and hydrophilicity that is distinct from the 2,4-dimethyl analog, for which quantitative LogP data is not readily available, and from the unsubstituted parent compound, which would have a lower LogP due to the absence of methyl groups . The TPSA of 26.3 Ų is identical to that of the 2,4-dimethyl isomer due to the same molecular formula, but the distribution of electron density and steric bulk differs, affecting target binding [1][2].
| Evidence Dimension | Physicochemical Properties (LogP, TPSA) |
|---|---|
| Target Compound Data | LogP = 1.8785; TPSA = 26.3 Ų |
| Comparator Or Baseline | 3(2H)-Benzofuranone, 2,4-dimethyl- (CAS 54365-76-3) and unsubstituted benzofuran-3(2H)-one |
| Quantified Difference | 6,7-Dimethyl LogP = 1.8785; 2,4-Dimethyl LogP data not available; Unsubstituted LogP is lower (qualitative). TPSA is identical for 6,7- and 2,4-dimethyl isomers (26.3 Ų). |
| Conditions | Calculated values using standard computational methods (XLogP3, Cactvs). |
Why This Matters
This specific LogP value is critical for predicting membrane permeability and oral bioavailability, guiding the selection of this compound over isomers for medicinal chemistry and ADME studies.
- [1] ChemSrc. (2024). 3(2H)-Benzofuranone,6,7-dimethyl-. Retrieved from https://m.chemsrc.com/cas/20895-47-0_876409.html. View Source
- [2] PubChem. (2021). 6,7-Dimethylbenzofuran-2(3H)-one. Compound Summary CID 10057824. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/10057824. View Source
